![molecular formula C22H34ClN5O B610877 (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride CAS No. 1449768-48-2](/img/structure/B610877.png)
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride
Overview
Description
SLP7111228 hydrochloride is a potent and selective inhibitor of sphingosine kinase type 1 (SPHK1). It is known for its ability to induce a concentration-dependent decrease in sphingosine-1-phosphate (S1P) levels in cells without affecting sphingosine levels . This compound has significant implications in various scientific research fields due to its specificity and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
SLP7111228 hydrochloride is synthesized through a series of chemical reactions involving the formation of a 1-guanidino-2-phenyloxadiazolylpyrrolidine group. The synthetic route typically involves the following steps:
- Formation of the oxadiazole ring.
- Introduction of the pyrrolidine moiety.
- Addition of the guanidino group.
- Final hydrochloride salt formation.
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of SLP7111228 hydrochloride involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The compound is usually produced in crystalline solid form and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
SLP7111228 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs of SLP7111228 hydrochloride .
Scientific Research Applications
Cancer Research
The ability of SLP7111228 hydrochloride to modulate cell survival and proliferation makes it a valuable tool in cancer research. Studies have indicated that targeting SPHK1 can hinder tumor growth and reduce metastasis in various cancer models. For instance:
- Case Study : In a study involving breast cancer cells, treatment with SLP7111228 hydrochloride resulted in a significant decrease in cell viability and migration, suggesting its potential as an anti-cancer agent .
Cardiovascular Research
Given the role of sphingosine-1-phosphate in cardiovascular health, this compound is being explored for its effects on heart disease. By inhibiting SPHK1, it may help regulate blood pressure and vascular integrity.
- Case Study : Research indicates that SPHK1 inhibitors can improve endothelial function and reduce inflammation in cardiovascular disease models .
Comparative Analysis with Other Compounds
SLP7111228 hydrochloride's selectivity for SPHK1 distinguishes it from other sphingosine kinase inhibitors. Below is a comparison with similar compounds:
Compound | Selectivity | Mechanism of Action | Potential Applications |
---|---|---|---|
SLP7111228 | High | Inhibits SPHK1 | Cancer, cardiovascular health |
Fingolimod | Moderate | Sphingosine receptor modulator | Multiple sclerosis |
SKI-II | Low | Non-selective sphingosine kinase inhibitor | Various cancers |
The biological profile of SLP7111228 hydrochloride reveals its pharmacokinetics and dynamics:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Distribution : Widely distributed with higher concentrations in metabolically active tissues.
- Metabolism : Primarily metabolized by liver enzymes; pathways are under investigation.
- Excretion : Mainly excreted via renal pathways .
Mechanism of Action
SLP7111228 hydrochloride exerts its effects by selectively inhibiting sphingosine kinase type 1 (SPHK1). This inhibition leads to a decrease in sphingosine-1-phosphate (S1P) levels in cells. The compound binds to the active site of SPHK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This reduction in S1P levels affects various cellular processes, including cell proliferation, survival, and migration .
Comparison with Similar Compounds
SLP7111228 hydrochloride is unique due to its high selectivity and potency for sphingosine kinase type 1 (SPHK1). Similar compounds include:
SLM6031434: Another selective inhibitor of sphingosine kinase type 1 (SPHK1).
Fingolimod: A sphingosine analog that modulates sphingosine-1-phosphate receptors.
SKI-II: A non-selective inhibitor of sphingosine kinases.
Compared to these compounds, SLP7111228 hydrochloride offers higher selectivity for SPHK1, making it a valuable tool in research focused on this specific kinase .
Biological Activity
The compound (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide; hydrochloride, also referred to as SLM6031434 HCl, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H33N5O·HCl
- Molecular Weight : 422.0 g/mol
- Solubility : Soluble in water (≥2 mg/mL) .
The biological activity of this compound is primarily linked to its role as an inhibitor of sphingosine kinase (SphK). SphK is involved in the metabolism of sphingolipids, which play critical roles in cell signaling and regulation of various cellular processes. The inhibition of SphK can lead to altered levels of sphingosine-1-phosphate (S1P), a bioactive lipid that influences cell proliferation, survival, and migration .
Biological Activity Overview
- Anticancer Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
Several studies have explored the effects of SLM6031434 HCl in various biological contexts:
Pharmacological Profile
The pharmacological profile of (2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide; hydrochloride includes:
- Absorption : Rapidly absorbed with peak plasma concentrations reached within hours.
- Distribution : Widely distributed throughout body tissues with higher concentrations observed in areas with high metabolic activity.
- Metabolism : Primarily metabolized by hepatic enzymes; specific pathways remain under investigation.
- Excretion : Excreted mainly via renal pathways.
Properties
IUPAC Name |
(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGUXWEQBFUPB-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCN3C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)C[C@@H]3CCCN3C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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